N-(2-(furan-3-yl)ethyl)cyclohex-3-enecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The compound is structurally similar to other cyclohexanecarboxylic acids, which have been investigated for their inhibitory activity on glycosidases . Glycosidases are a crucial group of enzymes that facilitate the hydrolytic cleavage of glycosidic bonds .
Mode of Action
Given its structural similarity to other cyclohexanecarboxylic acids, it may act as a glucosidase inhibitor . These inhibitors are typically designed to mimic a substrate, a transition state, or an enzyme reaction product .
Biochemical Pathways
The compound may affect the biochemical pathways involving glycosidases . These enzymes play essential roles in numerous biochemical pathways linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer .
Result of Action
As a potential glucosidase inhibitor, it may interfere with the normal function of these enzymes, potentially leading to therapeutic effects in the treatment of diseases associated with these enzymes .
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(furan-3-yl)ethyl)cyclohex-3-enecarboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a relatively low toxicity profile and does not exhibit any significant side effects. However, this compound has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-(furan-3-yl)ethyl)cyclohex-3-enecarboxamide. One area of interest is the development of this compound-based drugs for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another area of research is the investigation of this compound as a potential adjuvant therapy for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Synthesemethoden
The synthesis of N-(2-(furan-3-yl)ethyl)cyclohex-3-enecarboxamide can be achieved through a multistep process that involves the reaction of furfurylamine with cyclohex-2-enone followed by acylation with chloroacetyl chloride. The resulting intermediate is then cyclized to form this compound. The yield of the synthesis process is relatively high, making this compound a readily available compound for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(2-(furan-3-yl)ethyl)cyclohex-3-enecarboxamide has been extensively studied for its potential applications in the field of medicine. Research has shown that this compound exhibits anti-inflammatory, analgesic, and antitumor properties. It has also been found to have a positive effect on the immune system, making it a promising candidate for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-[2-(furan-3-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(12-4-2-1-3-5-12)14-8-6-11-7-9-16-10-11/h1-2,7,9-10,12H,3-6,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHNZHFNMVGKAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.